molecular formula C12H15BrN2O3 B2608658 N-(2-Bromo-4-(tert-butyl)-6-nitrophenyl)acetamide CAS No. 1160573-91-0

N-(2-Bromo-4-(tert-butyl)-6-nitrophenyl)acetamide

Katalognummer B2608658
CAS-Nummer: 1160573-91-0
Molekulargewicht: 315.167
InChI-Schlüssel: NXCVNQRTHNNHIN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-Bromo-4-(tert-butyl)-6-nitrophenyl)acetamide, commonly known as BTA-1, is a chemical compound that has been extensively studied in the field of neuroscience due to its potential as a tool for investigating the mechanisms of neurotransmitter release. BTA-1 has been shown to selectively inhibit the release of dopamine and norepinephrine, making it a valuable tool for understanding the role of these neurotransmitters in various physiological and pathological conditions.

Wirkmechanismus

BTA-1 works by selectively inhibiting the release of dopamine and norepinephrine from presynaptic neurons. It does this by binding to the vesicular monoamine transporter (VMAT2) in the presynaptic terminal, which is responsible for packaging dopamine and norepinephrine into vesicles for release. By binding to VMAT2, BTA-1 prevents the transport of these neurotransmitters into vesicles, effectively inhibiting their release.
Biochemical and Physiological Effects:
BTA-1 has been shown to have a number of biochemical and physiological effects. In addition to its selective inhibition of dopamine and norepinephrine release, BTA-1 has also been shown to increase the release of serotonin, another important neurotransmitter. This suggests that BTA-1 may have a broader effect on neurotransmitter release than originally thought.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using BTA-1 in lab experiments is its selectivity for dopamine and norepinephrine release. This allows researchers to investigate the specific roles of these neurotransmitters in various physiological and pathological conditions. However, one limitation of BTA-1 is that it may not be as effective in inhibiting neurotransmitter release in vivo as it is in vitro. This can make it difficult to extrapolate findings from lab experiments to real-world conditions.

Zukünftige Richtungen

There are a number of future directions for research involving BTA-1. One area of interest is the potential use of BTA-1 as a therapeutic agent for conditions such as addiction, depression, and anxiety. Another area of interest is the development of new compounds based on the structure of BTA-1 that may have even greater selectivity and efficacy for inhibiting neurotransmitter release. Finally, further research is needed to investigate the broader effects of BTA-1 on neurotransmitter release and its potential as a tool for understanding the complex interactions between different neurotransmitter systems in the brain.

Synthesemethoden

BTA-1 can be synthesized using a variety of methods, but the most commonly used approach involves the reaction of 2-bromo-4-tert-butyl-6-nitrophenol with acetic anhydride in the presence of a catalyst such as pyridine. The resulting product is then purified using column chromatography to obtain pure BTA-1.

Wissenschaftliche Forschungsanwendungen

BTA-1 has been widely used in scientific research to investigate the mechanisms of neurotransmitter release. Specifically, it has been shown to selectively inhibit the release of dopamine and norepinephrine, two important neurotransmitters involved in a variety of physiological and pathological processes. By selectively inhibiting the release of these neurotransmitters, BTA-1 can be used to investigate their specific roles in various conditions such as addiction, depression, and anxiety.

Eigenschaften

IUPAC Name

N-(2-bromo-4-tert-butyl-6-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O3/c1-7(16)14-11-9(13)5-8(12(2,3)4)6-10(11)15(17)18/h5-6H,1-4H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXCVNQRTHNNHIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1Br)C(C)(C)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.